molecular formula C8H7Cl2NO B11805503 (3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B11805503
M. Wt: 204.05 g/mol
InChI Key: OKEOLIUJGZJCIX-SSDOTTSWSA-N
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Description

(S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chiral compound characterized by the presence of two chlorine atoms and an amine group attached to a dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5,7-dichloro-2,3-dihydrobenzofuran.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: (S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms or the amine group are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases or conditions.

    Industry: The compound’s chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological processes.

    Pathways Involved: The exact pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate specific signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    5,7-Dichloro-2,3-dihydrobenzofuran: Lacks the amine group, resulting in different chemical and biological properties.

    2,3-Dihydrobenzofuran-3-amine:

    5,7-Dichloro-2,3-dihydrobenzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to distinct chemical behavior.

Uniqueness: (S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine stands out due to its chiral nature and the presence of both chlorine atoms and an amine group. This unique combination of features imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

(3S)-5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1

InChI Key

OKEOLIUJGZJCIX-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC(=C2)Cl)Cl)N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N

Origin of Product

United States

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